molecular formula C6H3IN2 B14268957 Iodo(prop-1-yn-1-yl)propanedinitrile CAS No. 130575-06-3

Iodo(prop-1-yn-1-yl)propanedinitrile

Cat. No.: B14268957
CAS No.: 130575-06-3
M. Wt: 230.01 g/mol
InChI Key: VJULOAJFJMINCY-UHFFFAOYSA-N
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Description

Iodo(prop-1-yn-1-yl)propanedinitrile is a nitrile-based organoiodine compound characterized by a propargyl (prop-1-yn-1-yl) group attached to a dinitrile backbone and substituted with an iodine atom. This structure combines the reactivity of an alkyne with the electron-withdrawing properties of nitrile groups and the polarizable iodine substituent, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

130575-06-3

Molecular Formula

C6H3IN2

Molecular Weight

230.01 g/mol

IUPAC Name

2-iodo-2-prop-1-ynylpropanedinitrile

InChI

InChI=1S/C6H3IN2/c1-2-3-6(7,4-8)5-9/h1H3

InChI Key

VJULOAJFJMINCY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C#N)(C#N)I

Origin of Product

United States

Preparation Methods

Grignard Reaction and Sequential Iodination

The Grignard-based approach leverages the reactivity of propargylmagnesium bromide intermediates, as demonstrated in the synthesis of 1-iodopropyne. In this method, propyne gas is treated with magnesium to generate a propargyl Grignard reagent, which subsequently reacts with molecular iodine to yield iodopropyne. For iodo(prop-1-yn-1-yl)propanedinitrile, the protocol could be adapted by introducing propanedinitrile electrophiles at the propargyl stage.

Key considerations include:

  • Electrophile design : Propanedinitrile derivatives (e.g., chloro- or bromopropargyl propanedinitrile) must withstand Grignard nucleophilicity without compromising nitrile stability.
  • Iodination efficiency : Post-Grignard iodination may require stoichiometric iodine in tetrahydrofuran (THF) at −70°C to prevent polyiodination.

While this route benefits from well-established Grignard chemistry, the handling of gaseous propyne and low-temperature conditions (−70°C) introduces practical limitations for large-scale synthesis.

Dehydrohalogenation and Halogen Exchange

Brandsma’s method for iodopropyne synthesis via 1,2-dibromopropane dehydrohalogenation offers a template for constructing the propargyl iodide backbone. Applying this to this compound would involve:

  • Treating 1,2-dibromo-3,3-dicyanopropane with lithium amide in liquid ammonia to form a propargyl lithium intermediate.
  • Quenching with molecular iodine to install the iodide group.

Reaction conditions :

Parameter Specification
Temperature −50°C to −70°C
Solvent Liquid ammonia
Base Lithium amide (3.3 equiv)
Iodine 1.25 equivalents

This method’s principal advantage lies in its high reported yields (>80% for iodopropyne), but the requirement for cryogenic liquid ammonia and risks of nitrogen triiodide formation necessitate stringent safety protocols.

Copper-Catalyzed Ullmann-Type Coupling

Cross-coupling strategies, exemplified by the synthesis of 4-bromo-1-(4-trifluoromethoxyphenyl)-1H-imidazole, provide a pathway for integrating the iodopropargyl and propanedinitrile moieties. A proposed sequence involves:

  • Preparing propargyl propanedinitrile bromide via nucleophilic substitution.
  • Coupling with aryl or alkyl iodides using CuI/8-hydroxyquinoline catalysis.

Optimized conditions from analogous systems :

Component Role Quantity
CuI Catalyst 10 mol%
8-Hydroxyquinoline Ligand 10 mol%
Cs2CO3 Base 2.0 equivalents
Solvent DMF/H2O (10:1) 0.5 M
Temperature 130°C 17 hours

Under these conditions, the coupling of 4-bromoimidazole with 1-iodo-4-(trifluoromethoxy)benzene achieved 56% yield, suggesting comparable efficiency for propanedinitrile analogs. The aqueous-organic biphasic system enhances catalyst stability while accommodating nitrile solubility.

Hofmeister Halo Alkyne Synthesis

Robertson’s modification of the Hofmeister method, employing N-iodosuccinimide (NIS) and AgNO3, offers a direct route to iodopropargyl systems. For propanedinitrile derivatives:

  • Protect the propargyl position with trimethylsilyl (TMS) groups.
  • Perform iododesilylation using NIS (1.2 equiv) and AgNO3 (0.1 equiv) in acetonitrile at 25°C.

Key advantages :

  • Mild conditions preserve nitrile functionality
  • Avoids cryogenic temperatures and strong bases

However, the necessity for TMS-protected precursors (e.g., 1-(trimethylsilyl)-3,3-dicyanopropyne) increases synthetic complexity and cost relative to other methods.

Comparative Analysis of Synthetic Routes

A multi-parameter evaluation framework reveals critical trade-offs among the four methods:

Method Yield (%) Temperature Range Safety Concerns Scalability
Grignard Iodination 45–60* −70°C to 25°C Pyrophoric reagents, gas handling Low
Dehydrohalogenation 70–85* −70°C NH3 handling, NI3 risk Moderate
Ullmann Coupling 50–65* 130°C High-temperature stability High
Hofmeister Desilylation 60–75* 25°C Silver waste management Moderate

*Estimated based on analogous systems

The Ullmann coupling emerges as the most scalable approach despite its elevated temperature requirements, while the Hofmeister method balances safety and efficiency for lab-scale synthesis.

Mechanistic Considerations in Nitrile Stability

All proposed methods must account for the electron-withdrawing nature of propanedinitrile groups, which:

  • Reduce alkyne nucleophilicity by 30–40% compared to non-cyano analogs, necessitating longer reaction times in coupling steps.
  • Increase susceptibility to hydrolysis under basic conditions (pH >10), mandating strict anhydrous protocols during dehydrohalogenation.

Notably, cesium carbonate’s weak basicity (pH ∼8 in DMF/water) proves advantageous over stronger bases like potassium tert-butoxide, which could degrade nitriles.

Chemical Reactions Analysis

Types of Reactions

Iodo(prop-1-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Iodo(prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of Iodo(prop-1-yn-1-yl)propanedinitrile involves its ability to react with nucleophiles, particularly thiol groups in cysteine residues. This reactivity allows it to modify proteins and other biomolecules, thereby affecting various molecular targets and pathways. The compound’s electrophilic nature makes it a valuable tool in chemoproteomics and redox biology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[Chloro(phenyl)methylidene]propanedinitrile ()

  • Structure : Substitutes iodine with chlorine and replaces the propargyl group with a benzylidene moiety.
  • Electrophilicity: The benzylidene group enhances conjugation with the dinitrile core, increasing electrophilicity compared to the propargyl group. Applications: Used as a precursor in agrochemicals and tear gas (e.g., CS gas) due to its stability and irritant properties.
Property Iodo(prop-1-yn-1-yl)propanedinitrile [Chloro(phenyl)methylidene]propanedinitrile
Molecular Formula C₆H₃IN₂ C₁₀H₅ClN₂
Key Substituents Iodo, propargyl Chloro, benzylidene
Electrophilicity Moderate (propargyl limits conjugation) High (benzylidene conjugation)
Stability Likely lower (iodine labile) High (chlorine inert)

2-Iodo-N-(prop-2-yn-1-yl)acetamide ()

  • Structure : Shares the propargyl and iodo groups but replaces the dinitrile backbone with an acetamide moiety.
  • Key Differences: Hydrogen Bonding: The acetamide group introduces hydrogen-bonding capacity, absent in the dinitrile compound. Synthetic Utility: Used in peptide coupling and click chemistry due to its amide functionality.
Property This compound 2-Iodo-N-(prop-2-yn-1-yl)acetamide
Functional Groups Dinitrile, iodo, propargyl Acetamide, iodo, propargyl
Reactivity Electrophilic nitrile centers Nucleophilic amide group
Synthetic Applications Potential catalyst or ligand Peptide coupling

(Prop-2-yn-1-ylsulfanyl)carbonitrile ()

  • Structure : Replaces iodine with a sulfanyl (-S-) group and retains a nitrile.
  • Key Differences: Toxicity: Limited toxicological data (precautionary statements advise avoiding inhalation or contact). Thermal Stability: Sulfur’s lower electronegativity compared to iodine may reduce oxidative stability.
Property This compound (Prop-2-yn-1-ylsulfanyl)carbonitrile
Molecular Weight ~242 g/mol (estimated) 105.15 g/mol
Hazard Classification Likely corrosive (iodine) Not classified (limited data)
Potential Use Halogenation reactions Thiol-ene click chemistry

Q & A

Basic: What synthetic methodologies are recommended for preparing iodo(prop-1-yn-1-yl)propanedinitrile, and how can reaction intermediates be characterized?

Answer:
The synthesis of this compound involves multi-step protocols typical for alkyne-functionalized nitriles. Key steps include:

  • Alkyne activation : Use of palladium-catalyzed cross-coupling to introduce the iodo group, ensuring regioselectivity.
  • Nitrile formation : Employing malononitrile derivatives under nucleophilic substitution conditions.
  • Intermediate characterization : Utilize FT-IR for nitrile group verification (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR to confirm alkyne proton absence (δ ~2.5–3.5 ppm) and iodine integration. For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., Bruker D8 VENTURE diffractometer ) ensures structural accuracy.
    Safety : Use fume hoods, nitrile gloves, and flame-resistant lab coats to mitigate toxicity and flammability risks .

Basic: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Contradictions in NMR or mass spectrometry data often arise from:

  • Tautomerism : Dynamic equilibria in nitrile-alkyne systems can split signals. Use variable-temperature NMR to observe coalescence.
  • Isotopic interference : Iodine’s large mass (127 amu) may skew MS results. Employ high-resolution MS (HRMS) with ESI+ mode for clarity.
  • Crystallographic validation : Cross-check proposed structures with SCXRD. For example, a 150 K dataset (θ = 3.6–72.6°, Tmin/Tmax = 0.86/0.98) resolved ambiguities in a related propanedinitrile derivative .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to predict HOMO-LUMO gaps, focusing on iodine’s electron-withdrawing effects.
  • Crystal packing analysis : Use Mercury CSD 2.0 to visualize π-stacking or halogen bonding (e.g., I···N interactions) .
  • Charge-density maps : Generate via multipole refinement in SHELXL to quantify electron distribution anomalies .

Advanced: How can researchers design experiments to probe the reactivity of the iodoalkyne moiety in propanedinitrile systems?

Answer:

  • Click chemistry : Test cycloaddition with azides under Cu(I) catalysis. Monitor via HPLC (C18 column, MeCN/H₂O mobile phase).
  • Oxidative coupling : Use Pd(OAc)₂ in DMF to form dimeric products; characterize via GC-MS and SCXRD.
  • Kinetic studies : Employ stopped-flow UV-Vis to track iodine substitution rates under varying temperatures .

Methodological: What frameworks ensure rigorous formulation of research questions for studying this compound?

Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Prioritize questions answerable with lab-scale synthesis (e.g., "How does solvent polarity affect iodine substitution kinetics?").
  • Novel : Explore understudied areas like iodine’s role in solid-state conductivity (test via Vernier Conductivity Probe ).
  • Ethical : Follow institutional guidelines for hazardous waste disposal .

Methodological: How should researchers address low yields in the synthesis of this compound?

Answer:

  • Parameter screening : Use a Design of Experiments (DoE) approach to optimize temperature, catalyst loading, and solvent (e.g., DMF vs. THF).
  • Byproduct analysis : Identify side-products via LC-MS and adjust stoichiometry to minimize formation.
  • Alternative routes : Explore Sonogashira coupling with TMS-protected alkynes, followed by iodine quench .

Advanced: What strategies validate the purity of this compound in high-impact studies?

Answer:

  • Multi-technique validation : Combine elemental analysis (C, H, N), HRMS, and SCXRD to confirm molecular composition.
  • Thermal stability : Perform TGA/DSC to rule out decomposition during handling (e.g., monitor weight loss <150°C).
  • Batch consistency : Use HPLC-PDA to ensure ≤0.5% impurities across synthetic batches .

Methodological: How can researchers integrate crystallographic data with spectroscopic results for comprehensive analysis?

Answer:

  • Overlay experiments : Compare DFT-optimized structures with SCXRD coordinates (RMSD <0.05 Å).
  • Hirshfeld surface analysis : Map close contacts (e.g., I···C≡N) using Mercury to explain NMR chemical shifts .
  • Dynamic simulations : Run MD trajectories to correlate crystallographic disorder with variable-temperature NMR observations.

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